molecular formula C13H13N7O2S B2636745 4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole CAS No. 2097858-97-2

4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole

Cat. No.: B2636745
CAS No.: 2097858-97-2
M. Wt: 331.35
InChI Key: BBTYJUZPILGQFT-UHFFFAOYSA-N
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Description

4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole is a synthetic organic compound characterized by its complex structure, involving a thiadiazole ring, a triazolopyrimidine moiety, and an azetidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole typically involves multistep reactions starting from commercially available precursors

Industrial Production Methods: For industrial-scale production, the process may be optimized for yield and purity by controlling reaction temperatures, solvent choices, and purification techniques such as recrystallization or chromatography. Process intensification strategies like continuous flow reactors might also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution reactions. Its structural features, particularly the triazolopyrimidine and thiadiazole rings, make it susceptible to nucleophilic and electrophilic attacks.

Common Reagents and Conditions: Common reagents used in its reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed: Depending on the reaction conditions, major products can include modified versions of the parent compound with altered functional groups or ring structures, which could lead to derivatives with varied biological activities.

Scientific Research Applications

Chemistry: In chemistry, the compound serves as a building block for synthesizing more complex molecules, which are useful in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Biologically, 4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole exhibits potential as a bioactive agent. It is explored for its antimicrobial, antiviral, and anticancer properties, offering a scaffold for developing new therapeutic agents.

Medicine: In the medical field, its derivatives are investigated for their potential as drugs targeting specific biological pathways, contributing to treatments for diseases such as cancer, infections, and inflammatory disorders.

Industry: Industrially, the compound can be used in the development of new materials with desired properties, such as polymers, agrochemicals, and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its triazolopyrimidine moiety can engage in hydrogen bonding or hydrophobic interactions with target proteins, modulating their activity. These interactions can disrupt or enhance biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other thiadiazole derivatives, triazolopyrimidines, and azetidine-containing molecules.

Uniqueness: The uniqueness of 4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable candidate for further exploration in various scientific disciplines.

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Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O2S/c1-7-3-10(20-13(16-7)14-6-15-20)22-9-4-19(5-9)12(21)11-8(2)17-18-23-11/h3,6,9H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTYJUZPILGQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N=NS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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